Product packaging for Ochropposinine(Cat. No.:)

Ochropposinine

Cat. No.: B1257330
M. Wt: 358.5 g/mol
InChI Key: CMGYMWAXDJQKLJ-DEYYWGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochropposinine is a high-purity chemical compound provided as a reference standard for research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . RUO products are essential tools for scientific investigations and are not subject to the full regulatory evaluations required for clinical diagnostics or therapeutics . Researchers investigating natural products, particularly indole alkaloids from plant genera like Ochrosia , may find this compound of interest. Alkaloids from this genus are known to possess diverse skeletal types and have attracted pharmacological attention for various activities . As a specialized reagent, this compound can be utilized in assay development, metabolomics studies, and as a standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to aid in the identification and characterization of novel metabolites . Further research is required to fully elucidate the specific mechanisms of action, biological targets, and research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O3 B1257330 Ochropposinine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(2R,3R,12bS)-3-ethyl-9,10-dimethoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol

InChI

InChI=1S/C21H30N2O3/c1-4-13-12-23-7-5-15-16-10-19(25-2)20(26-3)11-17(16)22-21(15)18(23)9-14(13)6-8-24/h10-11,13-14,18,22,24H,4-9,12H2,1-3H3/t13-,14-,18-/m0/s1

InChI Key

CMGYMWAXDJQKLJ-DEYYWGMASA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC(=C(C=C34)OC)OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1CCO)NC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Natural Occurrence and Isolation Studies

Botanical Sources of Ochropposinine

The genus Neisosperma has been identified as a significant botanical source of this compound and its derivatives.

Neisosperma oppositifolium : This species, which is also known by its synonym Ochrosia oppositifolia, is a well-documented source of this compound. clockss.orgwikipedia.org Studies on the stem bark of N. oppositifolia have led to the isolation of this compound along with a related oxindole (B195798) alkaloid, this compound oxindole. researchgate.netresearchgate.netjst.go.jp The investigation of this plant has been part of a broader interest in the chemical constituents of Malaysian Apocynaceae plants. researchgate.net

There has been taxonomic debate regarding the distinction between the genera Neisosperma and Ochrosia. Some botanical revisions treat Neisosperma as a section within the Ochrosia genus. theferns.info For the purpose of phytochemical sourcing, literature may use the names interchangeably.

The genus Ochrosia is a rich source of various indole (B1671886) alkaloids, with certain species confirmed to contain this compound.

Ochrosia oppositifolia : As a synonym for Neisosperma oppositifolium, this species is a primary source. wikipedia.orgtheferns.info The bark of O. oppositifolia has been found to contain this compound. theferns.info Chemical analysis of the plant has also revealed the presence of other alkaloids, such as reserpinine and isoreserpinine, alongside this compound. theferns.info

While other Ochrosia species, such as Ochrosia elliptica and Ochrosia vieillardii, have been studied for their alkaloid content, the presence of this compound is most clearly established in O. oppositifolia. cabidigitallibrary.orgscholaris.ca

Table 1: Botanical Sources of this compound

GenusSpeciesSynonymPlant Part(s) Containing this compound
NeisospermaoppositifoliumOchrosia oppositifoliaStem Bark clockss.orgresearchgate.net
OchrosiaoppositifoliaNeisosperma oppositifoliumBark theferns.info

Isolation Methodologies from Plant Matrices

The isolation of this compound from its plant sources follows established phytochemical procedures for alkaloid extraction and purification. The general methodology involves solvent extraction followed by chromatographic separation.

The process typically begins with the extraction of dried and powdered plant material, such as the stem bark of Neisosperma oppositifolia, using a solvent like methanol. clockss.org This yields a crude methanolic extract containing a mixture of alkaloids and other plant constituents.

This crude extract is then subjected to further fractionation. For instance, a dichloromethane crude extract can be prepared for subsequent purification. core.ac.uk The separation of individual alkaloids from this complex mixture is achieved through various chromatographic techniques. Column chromatography using silica gel is a common primary step. core.ac.uk Fractions collected from the column are then further purified, often using methods like preparative thin-layer chromatography (TLC) on silica gel with a suitable solvent system (e.g., a mixture of acetone and hexane) to afford the pure compounds. clockss.orgcore.ac.uk

The identity and structure of the isolated this compound are confirmed by comparing its spectral data (UV, IR, ¹H-NMR, and MS) with previously reported values. clockss.org

Co-occurrence and Related Alkaloids in Natural Isolates

This compound is typically found in its natural sources alongside a variety of other structurally related indole and oxindole alkaloids. The specific alkaloid profile can vary depending on the plant species and the part of the plant being analyzed.

In the stem bark of Neisosperma oppositifolia, this compound has been isolated with a significant number of other alkaloids. These include:

Indole Alkaloids : Reserpiline, isoreserpiline, and vobasine. clockss.orgresearchgate.net

Oxindole Alkaloids : Isocarapanaubine, neisosposinine, and this compound oxindole. clockss.orgresearchgate.netresearchgate.net The discovery of neisosposinine and isocarapanaubine marked the first report of oxindole alkaloids in the Neisosperma genus. clockss.org

β-Carboline Alkaloids : Oppositinines A and B. researchgate.net

Other Alkaloids : 10-methoxydihydrocorynantheol-N-oxide. researchgate.netresearchgate.net

Similarly, studies on Ochrosia oppositifolia have identified reserpinine and isoreserpinine as co-occurring with this compound. theferns.info The principal alkaloid found in the leaves of this species is reported to be isoreserpiline. theferns.info

Table 2: Alkaloids Co-occurring with this compound in Neisosperma oppositifolia

Alkaloid ClassCompound Name
Indole AlkaloidsReserpiline clockss.orgresearchgate.net
Isoreserpiline clockss.orgresearchgate.net
Vobasine researchgate.net
Oxindole AlkaloidsIsocarapanaubine clockss.orgresearchgate.net
Neisosposinine clockss.org
This compound oxindole researchgate.netresearchgate.net
β-Carboline AlkaloidsOppositinine A researchgate.net
Oppositinine B researchgate.net
Other10-methoxydihydrocorynantheol-N-oxide researchgate.netresearchgate.net

Chemical Synthesis and Derivatization

Total Synthesis Strategies for Ochropposinine

The total synthesis of this compound has been successfully achieved through both racemic and enantioselective approaches, with the "lactim ether route" emerging as a pivotal methodology in constructing its core skeleton.

Racemic Synthetic Routes

The first total synthesis of this compound was accomplished as a racemic mixture. thieme-connect.comnih.gov This pioneering work established a foundational pathway to the complex structure of the alkaloid. The synthesis commenced with the coupling of the racemic lactim ether (±)-3 with 3-benzyloxy-4-methoxyphenacyl bromide (5 ). thieme-connect.comnih.gov This initial step was followed by a sequence of transformations proceeding through several key intermediates.

The resulting product from the initial coupling was then converted through a series of steps to form intermediates including (±)-7 , (±)-8 , (±)-9 , (±)-10 , and (±)-11 , ultimately yielding racemic this compound. thieme-connect.comnih.govmdpi.com This multi-step process successfully constructed the complete carbocyclic and heterocyclic framework of the molecule.

Chiral and Enantioselective Synthetic Approaches

Building upon the principles of the racemic synthesis, a chiral and enantioselective approach was developed to produce the naturally occurring (-)-ochropposinine. thieme-connect.comnih.gov This strategy was crucial in unequivocally establishing the absolute configuration of the natural product. thieme-connect.comnih.govmdpi.com

The enantioselective synthesis mirrored the racemic route but began with the chiral lactim ether (+)-3 . thieme-connect.comnih.gov This chiral starting material guided the stereochemistry of the subsequent reactions, leading to the formation of the chiral intermediates (+)-7 , (+)-8 , and (+)-9 . thieme-connect.comnih.gov Following these stereochemically controlled steps, the synthesis proceeded through intermediates 10 and (-)-11 to afford the final target molecule, (-)-ochropposinine [(-)-1 ]. thieme-connect.comnih.gov The successful synthesis of (-)-ochropposinine confirmed its absolute stereochemistry. acs.org This "chiral lactim ether route" has proven to be a valuable and effective strategy for accessing specific enantiomers of indolo[2,3-a]quinolizidine alkaloids. acs.orgacs.org

Key Methodologies in Core Skeleton Construction (e.g., lactim ether route, chiral lactim ether route)

The "lactim ether route" is a cornerstone in the synthesis of this compound and related indolo[2,3-a]quinolizidine alkaloids. acs.orgthieme-connect.com This methodology provides a versatile and efficient means to construct the characteristic fused ring system of these complex natural products.

In its racemic form, the synthesis begins with a lactam which is converted to its corresponding lactim ether. thieme-connect.com This lactim ether then undergoes alkylation with a suitable electrophile, such as a phenacyl bromide derivative. The resulting intermediate is then subjected to a series of reactions, including reduction and cyclization, to forge the quinolizidine (B1214090) core. biorxiv.org

The power of this methodology is significantly enhanced in its asymmetric application, the "chiral lactim ether route." mdpi.comacs.org In this approach, a chiral lactim ether, often derived from a readily available chiral starting material like (+)-cinchonine, is employed. acs.org This chiral template directs the stereochemical outcome of the synthetic sequence, allowing for the enantioselective preparation of the target alkaloid. acs.org For instance, the synthesis of (-)-dihydrocorynantheol, a related alkaloid, utilizes a chiral lactim ether prepared from cincholoipon ethyl ester, which is obtained from (+)-cinchonine. acs.org This lactim ether is coupled with 3-(chloroacetyl)indole, and subsequent transformations, including a Bischler-Napieralski cyclization, lead to the desired product with high stereocontrol. acs.org This general strategy has been successfully extended to the enantioselective synthesis of (-)-ochropposinine. acs.orgacs.org

Synthesis of this compound Analogs and Derivatives

The structural framework of this compound serves as a template for the design and synthesis of novel analogs and derivatives. These efforts aim to explore the structure-activity relationships and potentially develop compounds with enhanced or new biological properties.

Methodologies for Structural Modification

The synthesis of analogs of complex natural products like this compound often relies on strategic structural modifications. While specific modifications to this compound are not extensively detailed in the literature, general principles of analog synthesis are applicable. These strategies include:

Late-Stage Functionalization: This involves the direct modification of the fully formed this compound skeleton. Techniques such as C-H activation can be employed to introduce new functional groups at positions that are otherwise unreactive. This approach is highly efficient as it allows for the divergent synthesis of a library of analogs from a common advanced intermediate.

Functional Group Interconversion: Existing functional groups on the this compound molecule can be chemically transformed into others. For example, hydroxyl groups could be converted to ethers, esters, or halides, and the indole (B1671886) nitrogen can be alkylated or acylated to introduce a variety of substituents.

Scaffold Modification: More profound changes can be made by altering the core ring structure. This could involve ring expansion, contraction, or the introduction of heteroatoms into the carbocyclic framework. Such modifications often require the development of new synthetic routes or the adaptation of existing ones.

The goal of these modifications is to create a diverse set of molecules for biological screening, which can lead to the discovery of novel therapeutic agents. researchgate.net

Synthetic Pathways to this compound Oxindole (B195798)

This compound oxindole is a derivative of this compound that has been isolated from natural sources such as Neisosperma oppositifolia. The conversion of an indoline (B122111) alkaloid like this compound to its corresponding oxindole is a known transformation in alkaloid chemistry.

A general and established method for the oxidation of heteroyohimbine alkaloids, a class to which this compound belongs, to their oxindole counterparts involves a two-step process. thieme-connect.com The indole alkaloid is first treated with tert-butyl hypochlorite, which transforms it into a mixture of epimeric C-7 chloroindolenines. thieme-connect.com Subsequent methanolysis of these chloroindolenines yields imido esters, which are then hydrolyzed with aqueous acetic acid to produce the two isomeric oxindoles (A and B). thieme-connect.com This method has been successfully applied to convert alkaloids of the yohimbine (B192690) and heteroyohimbine types into their corresponding oxindoles. thieme-connect.comacs.org Therefore, a similar synthetic strategy is a plausible pathway for the laboratory conversion of this compound to this compound oxindole.

Structural Elucidation and Stereochemical Studies

Spectroscopic Techniques for Ochropposinine Structural Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a fundamental tool for determining the detailed structure of organic molecules by providing information on the number, type, and connectivity of atoms within the molecule. While specific, comprehensive NMR chemical shift data for this compound itself were not explicitly detailed in the provided snippets, its application for the characterization of this compound and related indole (B1671886) alkaloids is well-established in the literature. For instance, ¹H- and ¹³C-NMR data have been utilized for the structural elucidation of this compound oxindole (B195798), a derivative of this compound hmdb.ca. Such studies typically involve analyzing chemical shifts, coupling constants, and signal multiplicities to assign specific atoms and functional groups within the molecular structure organicchemistrydata.orgchemistrysteps.comnmrwiki.org. Two-dimensional NMR techniques, such as COSY, NOESY, HMQC, and HMBC, are also routinely employed to establish through-bond and through-space correlations, further aiding in the complete assignment of complex structures nmrwiki.org.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can reveal structural subunits. For this compound, mass spectrometry has been employed, with reports indicating the exhibition of a molecular ion as a base peak bath.ac.uk. Precision mass spectrometry data has also been utilized in its characterization bath.ac.uk. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula, while fragmentation patterns in electron ionization (EI) or electrospray ionization (ESI) mass spectra offer clues about the compound's substructures bath.ac.ukacdlabs.comchemguide.co.uk.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. For this compound, an IR band at 1785 cm⁻¹ has been assigned, indicating the presence of a specific functional group bath.ac.uk. General IR spectroscopic studies have been conducted on this compound bath.ac.ukwikipedia.org. IR spectra are typically recorded in the range of 4000–500 cm⁻¹ mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. This technique is particularly useful for detecting conjugated systems and chromophores. While specific UV-Vis data for this compound were not found in the provided snippets, UV-Vis spectroscopy is a common and sensitive method for the characterization of organic compounds, including indole alkaloids, and is widely used to determine their electronic structure and absorbance properties nmrwiki.orgmdpi.comgithub.iolibretexts.orgjapsonline.com.

The combined application of these spectroscopic techniques allows for a robust and comprehensive determination of chemical structures.

Spectroscopic TechniqueKey Information ProvidedApplication to this compound
NMR (¹H & ¹³C) Connectivity, functional groups, stereochemistry, number of atomsUsed for structural elucidation of this compound and its derivatives hmdb.canmrwiki.org.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternMolecular ion observed as base peak; precision mass spectrometry used bath.ac.uk.
Infrared (IR) Functional groups presentAn IR band at 1785 cm⁻¹ was assigned bath.ac.uk.
UV-Visible (UV-Vis) Electronic transitions, conjugated systems, chromophoresGenerally used for structural characterization of organic compounds, including indole alkaloids nmrwiki.orgmdpi.comgithub.iolibretexts.orgjapsonline.com.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and properties. The absolute configuration of this compound has been established through racemic and chiral syntheses mdpi.comnih.gov. This implies that synthetic routes were designed to yield enantiomerically pure forms, allowing for the assignment of their precise three-dimensional structures.

Common methods for determining absolute configuration include X-ray crystallography, which provides a three-dimensional electron density map of the molecule nih.govpitt.edubroadinstitute.org. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries or solvents, and chiroptical methods such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light, and Vibrational Circular Dichroism (VCD) spectroscopy chemistrysteps.compitt.edubroadinstitute.org. Chemical correlation with compounds of known absolute configuration can also be employed hmdb.ca. The Cahn-Ingold-Prelog (CIP) rules are then applied to assign R or S configurations to chiral centers hmdb.ca.

Advanced Chemoinformatic and Computational Approaches in Structural Analysis

Advanced chemoinformatic and computational approaches play an increasingly vital role in modern structural analysis, complementing experimental spectroscopic data. These methods can assist in predicting spectroscopic properties, validating proposed structures, and determining absolute configurations, especially for complex molecules where experimental data might be ambiguous or difficult to obtain organicchemistrydata.orgacdlabs.comgithub.iolibretexts.orgirug.orgcopernicus.orgcheminfo.org.

For instance, Density Functional Theory (DFT) calculations are widely used to predict NMR chemical shifts, optical rotation (OR), optical rotation dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra japsonline.combroadinstitute.orgirug.orgcopernicus.org. By comparing computationally predicted spectra with experimental data, researchers can confirm proposed structures and determine relative and absolute configurations with high confidence japsonline.comirug.orgcopernicus.org. This integrated approach, often referred to as Computer-Assisted Structure Elucidation (CASE), leverages the power of algorithms and computational models to build molecular structures from spectroscopic data, mimicking the human spectroscopist's reasoning process chemguide.co.uk. These computational tools can also aid in understanding molecular properties, stability, and reactivity copernicus.org.

The integration of spectroscopic data with computational modeling enhances the accuracy and efficiency of structural elucidation, particularly for novel and intricate natural products like this compound.

Biological Activity and Molecular Mechanisms

Identification and Characterization of Molecular Targets

Ion Channel Modulatory Mechanisms (e.g., voltage-dependent L-type calcium channels)

The specific modulatory mechanisms of Ochropposinine on ion channels, including voltage-dependent L-type calcium channels, are not detailed in the currently accessible scientific literature.

Ion channels are integral membrane proteins that form pores, facilitating the passage of ions across cell membranes. nih.gov This ion movement is fundamental for various physiological processes, such as electrical signaling in neurons, muscle contraction, and cell volume regulation. nih.gov L-type calcium channels (L-VDCCs), also known as dihydropyridine (B1217469) channels, are part of the high-voltage activated family of voltage-dependent calcium channels. nih.gov They are crucial for excitation-contraction coupling in skeletal, smooth, and cardiac muscle, and play roles in neurohormone and neurotransmitter regulation in neurons. nih.gov Modulation of these channels can occur through various mechanisms, including direct binding, conformational changes induced by modulators, alterations in the lipid environment, or influence on channel trafficking. nih.gov G protein-coupled receptors and the adrenergic nervous system can also modulate L-type calcium channels, for instance, through phosphorylation by Protein Kinase A (PKA), which increases calcium current and open-state probability. nih.govwikipedia.org

DNA Interaction and Topoisomerase Inhibition Mechanisms

Specific details regarding this compound's direct interaction with DNA or its mechanisms of topoisomerase inhibition are not extensively described in the available scientific literature.

DNA topoisomerases are essential enzymes that regulate DNA topology by mediating the cleavage and re-ligation of DNA strands, which is critical for processes like DNA replication, transcription, and recombination. wikipedia.org Topoisomerase inhibitors are compounds that interfere with the action of these enzymes, often by stabilizing the transient enzyme-DNA complex, thereby preventing DNA re-ligation and leading to DNA strand breaks. wikipedia.orgbiomedpharmajournal.org These unrepaired DNA breaks can induce apoptosis and cell death, making topoisomerase inhibitors valuable in the treatment of various diseases, including cancer. wikipedia.orgbiomedpharmajournal.org There are two main types: Topoisomerase I (TopI) inhibitors, which cause single-strand breaks, and Topoisomerase II (TopII) inhibitors, which induce double-strand breaks. jst.go.jpwikipedia.org Inhibitors can act as "poisons" by stabilizing the cleavable complex or as "catalytic inhibitors" by preventing the enzyme from performing DNA strand breaks. wikipedia.orgplos.org

Preclinical In Vivo Studies on Biological Effects and Mechanisms

Comprehensive preclinical in vivo studies specifically evaluating the biological effects and underlying mechanisms of this compound are not widely documented in the accessible scientific literature.

While animal models are indispensable tools in biomedical research for elucidating disease pathophysiology, identifying drug targets, and assessing new drugs in vivo, specific studies detailing mechanistic insights for this compound in animal models are not extensively reported. nih.govnih.govpelagobio.com Animal models allow for the controlled reproduction of key pathological features and enable rigorous evaluation of disease progression and therapeutic interventions. pelagobio.com They are crucial for understanding complex biological systems and the integrated effects of compounds within a living organism. nih.govnih.gov Researchers utilize various animal models to investigate molecular foundations, including ion channel dysfunction and abnormalities in calcium handling, as well as structural and autonomic dimensions of disease. pelagobio.com

Correlative analyses between in vitro and in vivo mechanistic findings for this compound are not extensively detailed in the available literature.

In pharmaceutical research, establishing in vitro-in vivo correlation (IVIVC) is a crucial aspect of drug development. researchgate.netallucent.comresearchgate.net IVIVC involves creating a predictive mathematical model that relates an in vitro property of a compound (e.g., dissolution or drug release) to a relevant in vivo response (e.g., plasma drug concentration or absorption rate). researchgate.net This correlation helps in understanding how in vitro observations translate to biological effects within a living system. google.com While in vitro studies offer controlled experimental variables and allow for the exploration of specific mechanisms and hypothesis testing, in vivo studies provide insights into the complex biological environment and systemic effects. Bridging the gap between in vitro and in vivo data is essential for validating compound efficacy and making informed decisions in preclinical development. nih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Specific Structural Motifs Governing Biological Effects

The biological activity of indolo[2,3-a]quinolizidine alkaloids is intricately linked to their complex three-dimensional structure. The core tetracyclic system, the stereochemistry at various chiral centers, and the nature and position of substituents all play pivotal roles in receptor binding and subsequent biological response. ub.eduresearchgate.net

Key structural motifs that have been identified as crucial for the biological activity of this class of alkaloids include:

The Indole (B1671886) Nucleus: The indole part of the molecule is often essential for activity, particularly in interactions with biological receptors. researchgate.net For instance, in the context of anti-inflammatory activity through TNF-α inhibition, the indole substructure is found to occupy a specific region in the binding pocket of the protein. nih.gov

Substituents on the Rings: The presence, nature, and position of substituents on both the indole and quinolizidine (B1214090) rings can dramatically alter the biological activity. For example, in a study of mitragynine (B136389) derivatives, which share the indolo[2,3-a]quinolizidine core, various substitutions were made to explore their effects on opioid receptor binding. ub.edu Similarly, for certain indolo[2,3-a]quinolizidine derivatives, the introduction of different substituents on the piperidinone ring was a key strategy in an initial SAR study targeting NMDA receptor antagonism. mdpi.com

The following table summarizes the biological activities of some indolo[2,3-a]quinolizidine alkaloids, highlighting the importance of their structural features.

CompoundCore ScaffoldKey Structural FeaturesBiological Activity
MitragynineIndolo[2,3-a]quinolizidineMethoxy group at C9, ester group at C16Analgesic (Opioid receptor agonist)
CorynantheidineIndolo[2,3-a]quinolizidineDifferent stereochemistry from mitragynineOpioid receptor activity
Indoloquinolizidine 2Indolo[2,3-a]quinolizidineSpecific stereochemistry and substitution patternTNF-α inhibitor (IC50 ≈ 10 µM)
GeissoschizineIndolo[2,3-a]quinolizidinePrecursor to other monoterpenoid indole alkaloidsBiosynthetic intermediate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ochropposinine and Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound and its analogs, QSAR studies can provide predictive models for their biological activities and offer deeper insights into the structural requirements for these activities. While specific QSAR models for this compound are not readily found, the principles of QSAR can be applied to the broader class of indolo[2,3-a]quinolizidine alkaloids.

A typical QSAR study for this class of compounds would involve:

Data Set Selection: A series of indolo[2,3-a]quinolizidine analogs with measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For example, a hypothetical QSAR model for the anti-inflammatory activity of indolo[2,3-a]quinolizidine analogs might take the form:

log(1/IC50) = c0 + c1(logP) + c2(Dipole_Moment) + c3*(Shape_Index)

Where the coefficients (c0, c1, c2, c3) would be determined by the regression analysis. Such a model could indicate that hydrophobicity (logP), polarity (Dipole_Moment), and molecular shape are important for activity.

The development of robust QSAR models for this compound and its analogs would be highly beneficial for the rational design of new derivatives with improved biological profiles.

Computational Approaches in SAR Determination (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational methods are powerful tools for investigating the SAR of complex molecules like this compound. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interactions between these alkaloids and their biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the indolo[2,3-a]quinolizidine class, molecular docking has been used to:

Identify potential binding sites on target proteins.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Explain the observed SAR. For instance, docking studies of an indolo[2,3-a]quinolizidine compound with TNF-α revealed that its binding is primarily driven by hydrophobic and shape-complementarity interactions. nih.gov The indole portion of the molecule was shown to fit into a specific hydrophobic pocket. nih.gov

Screen virtual libraries of analogs to identify new potential lead compounds.

The following table illustrates the type of data that can be obtained from molecular docking studies of indolo[2,3-a]quinolizidine analogs with a hypothetical receptor.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Analog A-8.5Tyr87, Phe212, Leu345
Analog B-7.2Tyr87, Leu345
Analog C-9.1Tyr87, Phe212, Leu345, Arg210 (H-bond)

Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to:

Assess the stability of the docked conformation.

Investigate the conformational changes in both the ligand and the receptor upon binding.

Calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

Explore the role of solvent molecules in the binding process.

For complex and flexible molecules like this compound and its analogs, combining molecular docking with MD simulations can offer a more comprehensive understanding of their SAR. Computational studies, such as those using Density Functional Theory (DFT), can also be employed to understand the electronic properties and conformational preferences of these alkaloids, which are crucial for their reactivity and biological interactions. chemrxiv.org

Advanced Research Methodologies and Techniques

Metabolomics and Chemical Profiling in Natural Product Research

Metabolomics, often referred to as metabolite profiling, involves the comprehensive qualitative and quantitative analysis of all metabolites within a biological system nih.govnih.gov. In natural product research, this approach is crucial for identifying and characterizing the diverse array of secondary metabolites present in extracts from plants, microbes, and marine organisms nih.govum6p.mafrontiersin.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are widely utilized for this purpose nih.govfrontiersin.orgresearchgate.net.

These analytical platforms enable researchers to gain insights into the chemical diversity of natural sources and to link specific metabolite profiles to observed biological effects nih.govum6p.mafrontiersin.org. For instance, UPLC-MS/MS analysis has been employed for the chemical profiling and tentative annotation of metabolites, including Ochropposinine, from the stems, barks, roots, and fruits of Ochrosia elliptica Labill. rsc.org. Metabolomics offers an expedited route for drug discovery by allowing for the rapid dereplication of known compounds and the identification of novel bioactive metabolites, even those produced at low concentrations nih.govfrontiersin.org. Bioinformatics tools, including molecular networking platforms like GNPS and MetGem, further aid in assigning known metabolites and elucidating the structures of new compounds from complex mixtures nih.govfrontiersin.org.

High-Throughput Screening (HTS) Platforms for Bioactivity Discovery

High-Throughput Screening (HTS) platforms are pivotal in accelerating the drug discovery process by enabling the rapid, automated screening of large compound libraries against diverse biological targets and disease models hilarispublisher.commdpi.comresearchgate.netnih.gov. These platforms utilize robotics, liquid handling systems, and microplate-based assays to evaluate the pharmacological effects, potency, and mechanisms of action of natural product extracts and purified compounds hilarispublisher.com. HTS facilitates the identification of lead compounds for further characterization and development, optimizing screening workflows hilarispublisher.com.

In the context of natural products, HTS allows for the efficient exploration of the vast chemical diversity found in nature mdpi.com. For example, the National Program for Natural Products Discovery (NPNPD) of the National Cancer Institute (NCI) has developed automated processes for high-throughput preparation and screening of natural product libraries, demonstrating the potential to screen hundreds of thousands of unique extracts and fractions mdpi.com. While specific HTS data for this compound is not extensively detailed, the identification of 7S,3S-ochropposinine oxindole (B195798) as an antiplasmodial agent with an IC50 of 0.25 µg/ml against the chloroquine-resistant strain of Plasmodium falciparum FcM29-Cameroon highlights the potential for HTS to discover and validate the bioactivity of this compound and its derivatives nih.gov. This methodology is crucial for identifying promising compounds from complex natural sources that warrant further investigation.

Integration of Machine Learning and Cheminformatics for Compound Characterization

The integration of machine learning (ML) and cheminformatics is revolutionizing natural product research by addressing traditional challenges and unlocking new opportunities in drug discovery rsc.orguni-hamburg.deresearchgate.netrsc.org. Cheminformatics is essential for organizing and maintaining chemical information in databases, enabling comparative analyses of natural product databases with synthetic compound libraries researchgate.netnih.gov. ML algorithms can swiftly analyze large datasets, identify promising compounds, predict drug-target interactions, and optimize drug development processes rsc.orgresearchgate.net.

These computational approaches are particularly useful for predicting the biological behaviors of known and unknown compounds in silico, characterizing molecular complexity, and assessing properties like absorption, distribution, metabolism, and excretion (ADME) researchgate.netnih.gov. A recent study utilized machine learning tools to characterize bioactive metabolites, including this compound, derived from Ochrosia elliptica Labill. for managing Alzheimer's disease rsc.org. Through computational prediction using PASS Online, this compound was predicted to exhibit activity against the muscarinic acetylcholine (B1216132) receptor M1 and acetylcholinesterase rsc.org.

Predicted Biological Activity of this compound (Computational) rsc.org

TargetConfidence Value (Predicted Activity)
Muscarinic acetylcholine receptor M10.2819
Acetylcholinesterase0.1483

This demonstrates how ML and cheminformatics can provide valuable insights into potential bioactivities and molecular targets, guiding experimental validation and accelerating the discovery of novel therapeutic agents from natural sources rsc.orgresearchgate.net.

Development and Application of Complex In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

Traditional two-dimensional (2D) cell cultures often fail to accurately replicate the physiologically relevant functions of human or animal organs and tissues, leading to disparities between in vitro and in vivo results in preclinical drug research nih.gov. To overcome these limitations, complex in vitro models (CIVMs) have gained prominence nih.goveuropa.eu. These models, which include 3D cell cultures, spheroids, organoids, microphysiological systems (such as organ-on-a-chip devices), bioreactor cultures, and bioprinted tissues, aim to integrate a multicellular environment and a three-dimensional structure that better mimics in vivo conditions nih.goveuropa.euyoutube.com.

CIVMs reconstruct organ- or tissue-specific characteristics of the extracellular microenvironment, offering enhanced physiological correlation of cultured cells and reducing the reliance on animal experimentation nih.gov. Their application in drug development spans efficacy assessment, drug safety assessment, and understanding pharmacodynamic parameters youtube.com. While specific research on this compound using these models is not detailed, the advanced nature of this compound as a complex alkaloid suggests that CIVMs would be invaluable for a more accurate and comprehensive evaluation of its potential biological effects and mechanisms of action in a physiologically relevant context. These models represent a transformative step in drug discovery, enabling more predictive and efficient screening of natural products.

Future Directions in Ochropposinine Research

Exploration of Undiscovered Biosynthetic Pathways

Despite the established chemical synthesis of ochropposinine, the precise enzymatic cascade and genetic machinery governing its in vivo biosynthesis within its natural plant sources, such as Neisosperma oppositifolia and Ochrosia oppositifolia, remain largely uncharacterized theferns.infojst.go.jp. This compound is classified as a Corynanthe-type tryptophan alkaloid, implying its derivation from tryptophan and a monoterpene precursor imsc.res.inacs.org. Future research should prioritize the detailed elucidation of this biosynthetic pathway. This involves identifying and characterizing the specific enzymes responsible for each transformation, from initial precursors to the final complex alkaloid structure. Techniques such as genome sequencing of producing plants, transcriptomics to identify genes expressed during alkaloid production, and proteomics to isolate and characterize relevant enzymes will be crucial. Furthermore, in vitro enzyme assays and feeding experiments with isotopically labeled precursors could map the sequence of reactions and identify key intermediates. Understanding the natural biosynthetic route could unlock opportunities for sustainable and scalable biotechnological production of this compound, potentially through metabolic engineering of microbial or plant cell cultures.

Development of Novel and Efficient Synthetic Methodologies

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems, such as organocatalysis, transition-metal catalysis, and biocatalysis, to achieve highly enantioselective construction of the this compound core and its chiral centers.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of benign solvents, renewable feedstocks, and atom-economical reactions, to minimize the environmental footprint of this compound production.

Flow Chemistry: Investigating continuous flow synthesis methods to improve reaction control, safety, and scalability, potentially leading to more efficient and cost-effective production.

These advancements would not only provide more practical access to this compound for research and potential applications but also enable the facile synthesis of diverse structural analogs for comprehensive structure-activity relationship (SAR) studies.

Identification of Previously Uncharacterized Biological Targets

Current biological investigations into this compound and its derivatives have revealed promising antiplasmodial activity of this compound oxindole (B195798) nih.gov and suggested this compound's potential in Alzheimer's disease management through its interaction with cholinesterase enzymes rsc.orgnih.gov. However, the broader class of indolo[2,3-a]quinolizidine alkaloids is known for a wide array of biological activities, including analgesic, anti-inflammatory, antihypertensive, and antiarrhythmic effects, as well as modulation of ion channels and affinity for opioid receptors ub.eduresearchgate.net. This rich pharmacological landscape suggests that this compound may possess additional, as-yet-uncharacterized biological targets and mechanisms of action. Future research should systematically explore its biological profile through:

High-Throughput Screening (HTS): Implementing HTS campaigns against extensive libraries of validated drug targets, including various receptor families, enzymes, and protein-protein interactions, to uncover novel bioactivities.

Phenotypic Screening: Conducting cell-based and in vivo phenotypic screens to identify broader physiological effects that may lead to the discovery of new therapeutic indications.

Target Deconvolution Strategies: For any newly identified biological effects, employing advanced techniques such as affinity chromatography, chemical proteomics, thermal proteome profiling, and CRISPR-based genetic screens to precisely identify the direct molecular targets.

Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics in response to this compound treatment to understand its cellular impact and identify perturbed biological pathways.

This expanded biological characterization is crucial for fully appreciating this compound's therapeutic potential and guiding the development of novel drug candidates.

Leveraging Emerging Technologies for Comprehensive Understanding

The rapid advancements in various technological fields offer unprecedented opportunities to accelerate and deepen the understanding of this compound. Integrating these emerging technologies will be pivotal for a comprehensive understanding of its chemistry and biology:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict novel properties, drug-target interactions, and optimize compound design rsc.orgnih.gov. For this compound, AI could be used to predict new biological activities, identify potential off-targets, or design more efficient synthetic routes. Machine learning has already been applied in characterizing bioactive metabolites from Ochrosia elliptica rsc.orgnih.gov.

Advanced Computational Chemistry: Techniques such as molecular dynamics simulations, quantum mechanical calculations, and de novo drug design algorithms can provide detailed insights into this compound's conformational landscape, binding affinity to specific targets, and interactions at the atomic level. This can guide rational design of more potent and selective analogs.

Structural Biology Techniques: High-resolution structural techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and advanced nuclear magnetic resonance (NMR) spectroscopy can elucidate the three-dimensional structures of this compound in complex with its identified biological targets. Such structural insights are invaluable for structure-based drug design and understanding mechanisms of action.

Synthetic Biology and Metabolic Engineering: Beyond traditional chemical synthesis, synthetic biology approaches could enable the engineering of microbial or plant systems to produce this compound or its precursors more efficiently and sustainably. This could also facilitate the production of non-natural analogs through engineered biosynthetic pathways.

High-Throughput Analytical Platforms: Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and hyphenated chromatography methods, coupled with automated sample preparation, will enable rapid and comprehensive analysis of this compound and its metabolites in complex biological matrices.

By strategically integrating these cutting-edge technologies, researchers can significantly accelerate the discovery, development, and understanding of this compound, potentially unlocking its full therapeutic and biotechnological promise.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Ochropposinine from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and mass spectrometry to confirm molecular identity . For natural product isolation, reproducibility hinges on documenting solvent ratios, temperature, and retention times to ensure consistency across experiments.

Q. How can researchers validate the structural identity of this compound when synthesizing novel derivatives?

  • Methodological Answer : Structural validation requires a multi-modal approach:

  • X-ray crystallography for absolute configuration determination.
  • 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • Comparative analysis with literature data for known analogs is critical to avoid misassignment .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Replicate experiments at least three times to account for biological variability .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives to improve yield and selectivity?

  • Methodological Answer : Apply reaction optimization frameworks:

  • Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity).
  • Computational chemistry (DFT calculations) to predict transition states and regioselectivity.
  • Green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times. Validate improvements via comparative yield analysis and stereochemical purity metrics .

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across different biological models?

  • Methodological Answer :

  • Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, dosage differences).
  • Use multi-omics integration (transcriptomics, proteomics) to map signaling pathways holistically.
  • Validate hypotheses with knockout models or RNA interference to isolate target proteins .

Q. How should pharmacokinetic studies for this compound be designed to ensure translational relevance?

  • Methodological Answer :

  • In vivo models : Use species with metabolic similarities to humans (e.g., rodents, primates) and measure plasma half-life, bioavailability, and tissue distribution.
  • ADME profiling : Include liver microsome assays for metabolic stability and CYP450 inhibition studies to predict drug-drug interactions.
  • Pharmacodynamic endpoints : Correlate plasma concentrations with biomarker modulation (e.g., enzyme activity, cytokine levels) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
  • Cluster analysis to identify subpopulations with divergent responses.
  • Bayesian hierarchical models to account for inter-experiment variability .

Q. How can researchers address batch-to-batch variability in this compound isolation?

  • Methodological Answer :

  • Implement Quality-by-Design (QbD) principles to define critical process parameters (CPPs).
  • Use multivariate analysis (PCA, PLS) to identify sources of variability (e.g., raw material quality, column aging).
  • Establish acceptance criteria for purity (>95%) and spectroscopic fingerprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.